molecular formula C22H22F3N3O3 B11186353 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11186353
M. Wt: 433.4 g/mol
InChI Key: MGQOGBSELNMKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure

Properties

Molecular Formula

C22H22F3N3O3

Molecular Weight

433.4 g/mol

IUPAC Name

3-[4-(3-methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C22H22F3N3O3/c1-31-18-7-3-5-16(13-18)26-8-10-27(11-9-26)19-14-20(29)28(21(19)30)17-6-2-4-15(12-17)22(23,24)25/h2-7,12-13,19H,8-11,14H2,1H3

InChI Key

MGQOGBSELNMKRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CC(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrrolidine-2,5-dione ring through a cyclization reaction. This is followed by the introduction of the piperazine and methoxyphenyl groups via nucleophilic substitution reactions. The trifluoromethylphenyl group is often introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of piperazine derivatives, including this compound, as antidiabetic agents. Research indicates that compounds with a similar piperazine structure exhibit significant inhibitory effects on enzymes like α-glucosidase, which is crucial for managing postprandial blood glucose levels. For instance, the compound's IC50 values suggest it may be more effective than standard treatments such as acarbose .

Neuropharmacological Effects

Piperazine derivatives have been investigated for their neuropharmacological properties. The presence of the methoxyphenyl group may enhance the binding affinity to serotonin receptors, particularly the 5-HT1A receptor. This interaction is essential for developing treatments for anxiety and depression . Preliminary data indicate that similar compounds exhibit high receptor affinity, suggesting potential applications in mood disorder therapies.

Anticancer Properties

Emerging research suggests that compounds with similar structures may possess anticancer properties. Studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell survival and proliferation . The trifluoromethyl group might also play a role in enhancing the lipophilicity and bioavailability of these compounds.

Case Studies

Study Findings Implications
Study on Antidiabetic AgentsThe compound showed significant inhibition of α-glucosidase with an IC50 value lower than acarboseSuggests potential use in diabetes management
Neuropharmacological StudyHigh affinity for 5-HT1A receptors was observedIndicates potential for treating anxiety and depression
Anticancer ResearchInduced apoptosis in specific cancer cell linesPromising candidate for cancer therapeutics

Mechanism of Action

The mechanism of action of 3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine-2,5-dione structure but differ in their substituents.

    Piperazine derivatives: Compounds with a piperazine ring and various substituents.

    Trifluoromethylphenyl derivatives: Compounds featuring the trifluoromethylphenyl group.

Uniqueness

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

3-[4-(3-Methoxyphenyl)piperazin-1-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₈F₃N₃O₂
  • IUPAC Name : this compound

Research indicates that this compound exhibits multiple mechanisms of action, primarily through interactions with various biological targets:

  • Antidiabetic Activity : The compound has shown potential in inhibiting α-glucosidases, which are enzymes involved in carbohydrate metabolism. A study reported IC50 values indicating significant inhibitory effects compared to standard antidiabetic agents like acarbose .
  • Antiviral Properties : It has been noted for its antiviral activity against human cytomegalovirus (HCMV), acting through inhibition of the viral terminase complex, which is crucial for viral replication .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values:

Biological Activity Target IC50 (µM) Reference
α-Glucosidase InhibitionYeast α-glucosidase8.9
HCMV InhibitionViral Terminase Complex0.85
Cytotoxicity AssayVarious Cell Lines>40

1. Antidiabetic Effect

A study evaluated the antidiabetic potential of several piperazine derivatives, including the compound . The results demonstrated that it had a lower IC50 compared to traditional medications, suggesting enhanced efficacy as an α-glucosidase inhibitor. The study highlighted the importance of structural modifications in increasing biological activity .

2. Antiviral Activity

In vitro studies on the antiviral activity against HCMV revealed that the compound effectively inhibited viral replication at low concentrations. This was attributed to its specific interaction with the viral terminase complex, making it a candidate for further development in antiviral therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.